BenchChemオンラインストアへようこそ!

R 1485 dihydrochloride

5-HT6 receptor Receptor binding pKi comparison

Mid-to-high affinity 5-HT6 antagonist (pKi=8.9) with brain penetrance & low hERG liability. Provides >100x selectivity across 50 targets. Advanced to Phase I clinical trials, offering human PK/safety data. Suitable for translational research bridging preclinical to clinical studies in Alzheimer’s & schizophrenia models.

Molecular Formula C18H22Cl2FN3O3S
Molecular Weight 450.4 g/mol
Cat. No. B1150229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 1485 dihydrochloride
Synonyms4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride
Molecular FormulaC18H22Cl2FN3O3S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F.Cl.Cl
InChIInChI=1S/C18H20FN3O3S.2ClH/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21;;/h1-7,20H,8-13H2;2*1H
InChIKeySNXURKRGPYXWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R 1485 Dihydrochloride Procurement Guide: Comparative Affinity and Selectivity Data for 5-HT6 Antagonist Selection


R 1485 dihydrochloride (MW 450.35, C18H20FN3O3S·2HCl) is a selective, high-affinity antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . Structurally, it belongs to the 3,4-dihydro-2H-benzo[1,4]oxazine class of 5-HT6 receptor antagonists, a scaffold designed and synthesized for potent and selective antagonism at this receptor subtype [1]. It is provided as a dihydrochloride salt with ≥98% purity by HPLC and is characterized by brain penetrance and low hERG potassium channel inhibition .

Why R 1485 Dihydrochloride Cannot Be Replaced by Other 5-HT6 Antagonists Without Experimental Revalidation


Substitution of one 5-HT6 receptor antagonist for another without rigorous revalidation introduces uncontrolled experimental variability due to substantial differences in receptor binding affinity, off-target selectivity profiles, cardiac safety margins (hERG liability), and blood-brain barrier penetration. For instance, 5-HT6 antagonists such as SB-742457 (pKi = 9.63) [1] and Idalopirdine (Ki = 0.83 nM) [2] exhibit higher potency at the primary target, while others like Ro 04-6790 (pKi = 7.35 for human 5-HT6) [3] show markedly lower affinity. Furthermore, selectivity windows across 5-HT receptor subtypes vary from 100-fold to >200-fold , and hERG inhibition can range from low to significant depending on structural scaffold [4]. The following evidence quantifies exactly where R 1485 dihydrochloride occupies a distinct position within this parameter space.

Quantitative Differentiation Evidence for R 1485 Dihydrochloride Versus 5-HT6 Antagonist Comparators


Comparative 5-HT6 Receptor Binding Affinity: R 1485 Dihydrochloride vs. SB-742457, SB-399885, and Ro 04-6790

R 1485 dihydrochloride exhibits a pKi of 8.9 for the human 5-HT6 receptor, placing it in the high-affinity range for this target class . This binding affinity is comparable to SB-271046 (pKi = 8.9) and SB-399885 (pKi = 9.11 for human recombinant 5-HT6) , but notably lower than the ultra-high affinity compound SB-742457 (pKi = 9.63) [1] and higher than first-generation 5-HT6 antagonists such as Ro 04-6790 (pKi = 7.35 for human 5-HT6) [2]. The approximately 0.73 log unit difference from SB-742457 corresponds to a ~5.4-fold lower binding affinity, a magnitude that is functionally significant and may influence effective concentration ranges in cell-based assays.

5-HT6 receptor Receptor binding pKi comparison

Selectivity Profile Comparison: R 1485 Dihydrochloride vs. SB-271046, SB-399885, and PRX-07034

R 1485 dihydrochloride demonstrates >100-fold selectivity for the 5-HT6 receptor against a panel of 50 targets, including other 5-HT receptor subtypes . This selectivity window places it in the same class as other research-grade 5-HT6 antagonists including SB-742457 (>100-fold) and PRX-07034 (≥100-fold against 68 targets, except D3 and 5-HT1B with Ki = 71 nM and 260 nM, respectively) [1]. However, compounds such as SB-271046 and SB-399885 provide >200-fold selectivity over 55 and >200-fold over all other receptors tested, respectively, offering a ~2× wider selectivity margin [2]. The >100-fold selectivity of R 1485 dihydrochloride is sufficient for most neuroscience applications targeting 5-HT6-mediated pathways, though experiments requiring maximal discrimination from closely related 5-HT receptor subtypes may benefit from the >200-fold margin offered by SB-271046 or SB-399885.

Off-target selectivity 5-HT receptor subtypes Selectivity ratio

Cardiac Safety Profile: R 1485 Dihydrochloride Low hERG Inhibition vs. High hERG Liability Compounds

R 1485 dihydrochloride is reported to display low hERG potassium channel inhibition . This property is a differentiating factor relative to compounds that exhibit significant hERG blockade, which can predispose to QT interval prolongation and ventricular arrhythmias [1]. Within the 3,4-dihydro-2H-benzo[1,4]oxazine series from which R 1485 derives, structure-activity relationship studies demonstrate that hERG inhibition correlates with lipophilicity and specific substitution patterns [2]. The low hERG liability of R 1485 dihydrochloride is a key selection criterion for researchers conducting in vivo electrophysiology studies or screening compounds where cardiac off-target effects could confound interpretation of behavioral or cognitive endpoints. In contrast, some 5-HT6 antagonist chemotypes (e.g., certain benzofuropiperidine derivatives) required explicit optimization to reduce hERG liability [3].

hERG inhibition Cardiac safety Potassium channel

Brain Penetration Classification: R 1485 Dihydrochloride vs. Peripherally Restricted 5-HT6 Antagonists

R 1485 dihydrochloride is brain penetrant , a property essential for any 5-HT6 antagonist intended for central nervous system (CNS) applications given that 5-HT6 receptors are expressed almost exclusively in the brain [1]. This brain-penetrant designation distinguishes R 1485 dihydrochloride from peripherally restricted 5-HT6 antagonists, which cannot access the CNS compartment where the target receptor resides. Within the 3,4-dihydro-2H-benzo[1,4]oxazine series, compounds were explicitly designed for good brain penetration in rats [2]. A review of 5-HT6 antagonists noted brain/plasma ratios for structurally related compounds, with some achieving ratios around 0.9 or higher [3]. SB-399885, SB-271046, and Idalopirdine are also brain penetrant , indicating that this property is shared among research-grade 5-HT6 antagonists rather than unique to R 1485 dihydrochloride; however, it remains an essential filter for procurement decisions.

Blood-brain barrier Brain penetration CNS exposure

Clinical Development Status: R 1485 (Phase I) vs. Discontinued Phase III Compounds (Idalopirdine/SB-742457)

R-1485 (R 1485 dihydrochloride) is reported to have reached Phase I clinical trials as of 2020 [1]. This development status differentiates it from several high-profile 5-HT6 antagonists that progressed to Phase II/III but were subsequently discontinued due to lack of efficacy in Alzheimer's disease. Idalopirdine (Lu AE58054) failed to meet primary endpoints in three Phase III trials (STARSHINE, STARBEAM, STARBRIGHT) for mild-to-moderate Alzheimer's disease as adjunctive therapy to donepezil [2]. Similarly, Intepirdine (SB-742457/RVT-101) failed a Phase III trial (MINDSET) for Alzheimer's disease in 2017 [3]. Other 5-HT6 antagonists that entered clinical trials include AVN-322, BVT-74316, PRX-07034, SYN-114, SYN-120, and SUVN-502 (all Phase I alongside R-1485) [1]. The Phase I status of R-1485 indicates that while human safety data have been generated, it remains a research-stage compound suitable for preclinical and translational investigations rather than a validated clinical candidate.

Clinical development Phase I Translational research

Optimal Research and Procurement Applications for R 1485 Dihydrochloride Based on Quantitative Differentiation Evidence


In Vitro 5-HT6 Receptor Binding and Functional Assays Requiring High Affinity with Defined Selectivity

For in vitro binding studies (radioligand displacement) or functional assays (cAMP accumulation, calcium flux) targeting the human 5-HT6 receptor, R 1485 dihydrochloride provides a pKi of 8.9 with >100-fold selectivity against 50 off-targets . This profile is suitable for experiments requiring a high-affinity antagonist that is neither the highest-affinity tool available (e.g., SB-742457, pKi = 9.63 [1]) nor a low-affinity control. Researchers should select R 1485 dihydrochloride when a mid-to-high affinity 5-HT6 antagonist with a 100-fold selectivity margin is sufficient for their assay design, avoiding the potential for receptor saturation at very low concentrations that may occur with subnanomolar compounds. It is also appropriate as a comparator compound when profiling novel 5-HT6 antagonists.

In Vivo Rodent Behavioral Pharmacology with Cardiac Safety as a Critical Endpoint Consideration

R 1485 dihydrochloride is brain penetrant and exhibits low hERG inhibition , making it well-suited for in vivo rodent behavioral studies (e.g., novel object recognition, Morris water maze, contextual fear conditioning) where cardiovascular off-target effects could confound behavioral readouts. The low hERG liability reduces the risk of QT interval prolongation that could affect locomotor activity or performance metrics. This compound is particularly appropriate for studies evaluating cognitive enhancement in models of Alzheimer's disease or schizophrenia-associated cognitive impairment [1], where 5-HT6 antagonism has been hypothesized to enhance cholinergic and glutamatergic neurotransmission. Researchers requiring a brain-penetrant 5-HT6 antagonist with a favorable cardiac safety profile should prioritize R 1485 dihydrochloride over scaffolds with documented hERG concerns.

Translational Research Leveraging Existing Phase I Human Safety Data

R 1485 has advanced to Phase I clinical trials [2], providing human pharmacokinetic and safety data that are not available for purely preclinical 5-HT6 antagonists. For translational research programs seeking a 5-HT6 antagonist with demonstrated human exposure, R 1485 dihydrochloride offers a bridge between preclinical mechanistic studies and clinical investigation. Unlike Idalopirdine and Intepirdine, which progressed to Phase III before discontinuation due to lack of efficacy in Alzheimer's disease [3], R 1485 remains at Phase I with no negative efficacy outcomes reported. This status makes it a suitable tool compound for exploratory CNS research where human safety data are valuable but the compound is not yet encumbered by failed late-stage clinical trial results that might bias interpretation of mechanism-of-action studies.

Comparative Pharmacology Studies Profiling 5-HT6 Antagonist Chemical Diversity

R 1485 dihydrochloride represents the 3,4-dihydro-2H-benzo[1,4]oxazine chemotype of 5-HT6 antagonists [4], structurally distinct from the sulfonyl indole/quinoline (SB-271046, SB-742457), sulfonamide (SB-399885), and tetrahydropyridinyl indole (Idalopirdine) scaffolds. In comparative pharmacology studies examining scaffold-dependent differences in off-target profiles, brain penetration kinetics, or species-specific potency differences, R 1485 dihydrochloride serves as a key representative of the benzo[1,4]oxazine class. Researchers conducting structure-activity relationship (SAR) studies or chemogenomic analyses of 5-HT6 receptor antagonism should include R 1485 dihydrochloride to ensure comprehensive coverage of chemical space within this target family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 1485 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.